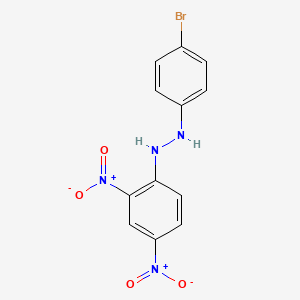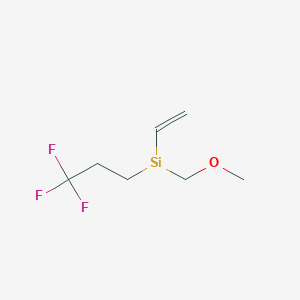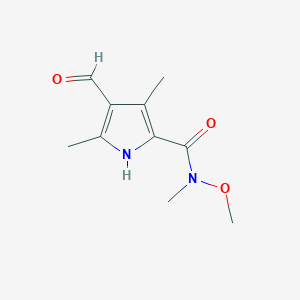![molecular formula C22H18BrNO3 B14195835 4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde CAS No. 915214-23-2](/img/structure/B14195835.png)
4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde is an organic compound with the molecular formula C20H14BrNO2. It is a white to pale yellow solid at room temperature and is known for its aromatic properties and volatility. This compound is soluble in organic solvents such as ether and chloroform .
Méthodes De Préparation
The synthesis of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde typically involves organic synthesis reactions. One common method includes the reaction of 4-bromophenylamine with 4-formylphenylboronic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the bromine atom is replaced by other nucleophiles.
Aldol Reaction: The aldehyde groups in the compound can participate in aldol reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials[][4].
Mécanisme D'action
The mechanism of action of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde involves its interaction with specific molecular targets. The bromine atom and aldehyde groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its action depend on the specific context of its use, such as in chemical synthesis or biological interactions .
Comparaison Avec Des Composés Similaires
4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde can be compared with other similar compounds such as:
4,4’-{[4-(2-Chloroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
4,4’-{[4-(2-Fluoroethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with a fluorine atom instead of bromine.
4,4’-{[4-(2-Iodoethoxy)phenyl]azanediyl}dibenzaldehyde: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 4,4’-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical behavior and interactions .
Propriétés
Numéro CAS |
915214-23-2 |
|---|---|
Formule moléculaire |
C22H18BrNO3 |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
4-(N-[4-(2-bromoethoxy)phenyl]-4-formylanilino)benzaldehyde |
InChI |
InChI=1S/C22H18BrNO3/c23-13-14-27-22-11-9-21(10-12-22)24(19-5-1-17(15-25)2-6-19)20-7-3-18(16-26)4-8-20/h1-12,15-16H,13-14H2 |
Clé InChI |
ODZWXRXEYQZLFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


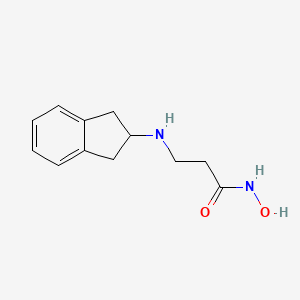
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)
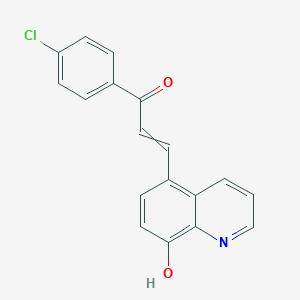
![Dimethyl N-[3-(furan-2-yl)acryloyl]-L-aspartate](/img/structure/B14195767.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
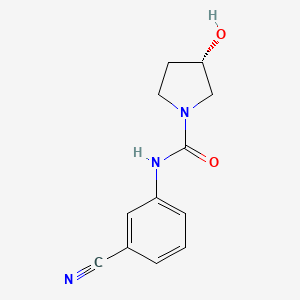
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14195790.png)
